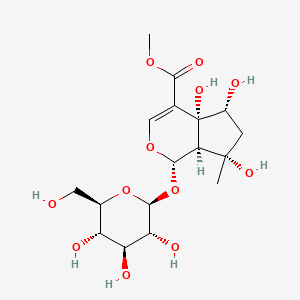

6beta-Hydroxyipolamiide

Description

Overview of Iridoid Natural Products in Medicinal Chemistry

Iridoids represent a large and expanding class of monoterpenoids characterized by a cyclopentanoid monoterpene skeleton. numberanalytics.com These naturally occurring compounds are found in a variety of plants, fungi, and some animals. numberanalytics.com In recent years, iridoids have garnered significant attention from the scientific community due to their wide array of biological activities and potential applications in medicine and agriculture. numberanalytics.comresearchgate.net Their diverse pharmacological effects, including neuroprotective, anti-inflammatory, antitumor, hypoglycemic, and hepatoprotective activities, make them valuable as potential lead compounds in drug discovery. nih.govwiley.com The unique and often complex chemical structures of iridoids also present an attractive challenge for synthetic organic chemists. wiley.com

Classification and Structural Diversity of Iridoid Glycosides

Iridoids are structurally diverse and can be broadly categorized into several groups based on their chemical framework. The main classes include iridoid glycosides, secoiridoids, non-glycosidic iridoids, and bis-iridoids. nih.govmdpi.com

Iridoid Glycosides: These are characterized by the presence of a sugar moiety, typically glucose, attached to the iridoid aglycone at the C-1 hydroxyl group. numberanalytics.comnih.gov

Secoiridoids: These compounds feature a cleaved cyclopentane (B165970) ring, resulting in a distinct secoiridoid skeleton. numberanalytics.com

Non-glycosidic Iridoids: As the name suggests, these iridoids lack a sugar component. numberanalytics.com

Bis-iridoids: This group consists of dimeric iridoid structures. nih.gov

The basic structure of an iridoid is a cis-fused cyclopenta[c]pyran ring system. wiley.com This core can be modified in various ways, leading to the vast structural diversity observed in this class of compounds. The biosynthesis of iridoids originates from geranyl diphosphate (B83284) and involves a series of enzymatic reactions, including oxidation, reduction, and methylation. researchgate.net

Contextual Importance of Iridoids in Plant-Derived Bioactive Compounds

Iridoids are significant components of many medicinal plants and are particularly prevalent in dicotyledonous plant families such as Verbenaceae, Scrophulariaceae, Oleaceae, Lamiaceae, and Rubiaceae. nih.govnih.gov They play a role in the plant's defense mechanisms and contribute to its responses to both biotic and abiotic stress. nih.gov The presence of iridoids in traditional remedies has spurred research into their therapeutic potential. nih.gov As active constituents in many natural medicines, iridoids are studied for their potential to manage a range of health conditions, including neurological disorders, diabetes, and cardiovascular diseases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJSAASNMDKLI-NZHINYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of 6beta Hydroxyipolamiide in Plant Species

Isolation and Identification from Stachytarpheta Species

The genus Stachytarpheta has been a significant source for the isolation of 6beta-Hydroxyipolamiide.

Stachytarpheta mutabilis

A new iridoid glucoside was isolated from Stachytarpheta mutabilis and identified as this compound. researchgate.netplantaedb.com The structure and configuration of this compound were determined using 1H and 13C NMR evidence. researchgate.net Research has indicated that S. mutabilis contains two iridoid glycosides: Ipolamiide (B1207568) and this compound. osf.io The molecular formula for this compound is C17H26O12. osf.io

Stachytarpheta jamaicensis

This compound has been successfully isolated from the leaves of Stachytarpheta jamaicensis. its.ac.idits.ac.idsemanticscholar.org This was the first report of the compound being isolated from this particular species. its.ac.idits.ac.idsemanticscholar.org The identification of the compound was carried out using UV-Vis, Infra-Red (IR) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectrometry. its.ac.idits.ac.id The isolation process involved fractionating a crude methanol (B129727) extract of the leaves. its.ac.id Three major compounds were isolated from the butanol fraction: 6beta-hydroxyipolamide, ipolamide, and isoverbascoside. researchgate.net

Presence in Lamiaceae Family Members

The occurrence of this compound is not limited to the Verbenaceae family; it has also been detected in several members of the Lamiaceae (mint) family.

Phlomis rigida

From the aerial parts of Phlomis rigida, researchers have isolated this compound along with other iridoid glucosides. researchgate.netchemfaces.com These include phlorigidoside A, phlorigidoside B (8-O-acetyl-6-beta-hydroxyipolamide), and phlorigidoside C. researchgate.netchemfaces.com The structures of these compounds were elucidated through spectral and chemical methods. researchgate.netchemfaces.com

Lamium amplexicaule

Lamium amplexicaule, commonly known as henbit, has been found to contain this compound. plantaedb.com This low-growing annual plant is native to Europe, Asia, and northern Africa. plantaedb.comwikipedia.org It is characterized by its soft, hairy stems and pink to purple flowers. plantaedb.comwikipedia.orggrowiwm.org

Wiedemannia orientalis

Five iridoid glycosides, including this compound, were isolated from the aerial parts of Wiedemannia orientalis. tubitak.gov.trresearchgate.net The other iridoids found alongside it were lamiide, ipolamiide, ipolamiidoside, and 5-hydroxy-8-epi-loganin. tubitak.gov.trresearchgate.net The structural identification of these compounds was achieved using spectral methods such as UV, 1D- and 2D-NMR, and EI-MS. tubitak.gov.trresearchgate.net

Detection in Verbenaceae Family Members

The Verbenaceae family, which comprises approximately 75 genera and 3,000 species of herbs, shrubs, and trees, is a notable source of 6β-Hydroxyipolamiide. wildflower.org This compound has been isolated from various members of this family, indicating its potential significance in the chemical makeup of these plants.

Glandularia gooddingii, commonly known as Southwestern mock vervain, is a perennial herb native to the southwestern United States and northern Mexico. calscape.org It is characterized by hairy stems and deeply divided, three-lobed leaves. wildflower.org Phytochemical analysis of the whole plant of Glandularia gooddingii has led to the isolation of 6β-Hydroxyipolamiide. researchgate.netresearchgate.netresearchgate.net This discovery was accomplished through extensive analysis of 1D- and 2D-NMR and HR-ESI-QTOF mass spectra. researchgate.netresearchgate.netresearchgate.net This was the first time the X-ray crystal structure of 6β-hydroxyipolamiide was reported. researchgate.netresearchgate.netresearchgate.net

The presence of specific iridoids, such as 6β-Hydroxyipolamiide, has important implications for the chemotaxonomy of the genera Glandularia and Verbena. For many years, Glandularia was considered part of the Verbena genus. researchgate.netresearchgate.netresearchgate.net The identification of iridoid glucosides like 6β-Hydroxyipolamiide, phlomiol, and pulchelloside I in Glandularia gooddingii helps to support the classification of Glandularia as a distinct genus. researchgate.netresearchgate.netresearchgate.net The chemical profiles of these plants provide an additional layer of data for understanding the evolutionary relationships between these closely related genera. researchgate.net

Other species within the Verbenaceae family have also been found to contain 6β-Hydroxyipolamiide. For instance, it has been isolated from the leaves of Stachytarpheta jamaicensis and from Stachytarpheta mutabilis. its.ac.idresearchgate.net The compound was also isolated from the methanolic extract of the roots of Glandularia selloi. researchgate.net

Occurrence in Other Plant Sources (e.g., Cyperus esculentus via Metabolomic Profiling)

Metabolomic profiling has emerged as a powerful tool for identifying the full spectrum of small molecules in a biological sample. Through this technique, 6β-Hydroxyipolamiide has been identified in plant species outside of the Verbenaceae family.

A metabolomic study comparing the developing tubers of Cyperus esculentus (yellow nutsedge) and Cyperus rotundus (purple nutsedge) detected the presence of 6β-Hydroxyipolamiide. researchgate.netnih.govresearchgate.net This study aimed to understand the differences in triacylglycerol accumulation between these two closely related species of the Cyperaceae family. researchgate.netnih.gov The identification of 6β-Hydroxyipolamiide was part of a broader analysis of differentially accumulated metabolites. nih.gov Another metabolomics study on Cyperus esculentus also putatively annotated the presence of this compound. mdpi.comnih.gov

The iridoid was also isolated from Memora peregrina, a member of the Bignoniaceae family. scielo.br

Structural Elucidation and Stereochemical Analysis of 6beta Hydroxyipolamiide

Spectroscopic Methodologies for Structure Determination

The definitive structure of 6beta-Hydroxyipolamiide, an iridoid glycoside, was elucidated through a combination of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to piece together its complex molecular architecture. The compound, isolated as a white powder, was identified as having the molecular formula C17H26O12 frontiersin.org. This identification is supported by detailed analysis of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the cornerstone for determining the constitution of this compound. Through one-dimensional (1H and 13C NMR) and two-dimensional (HMBC) experiments, the carbon skeleton and the placement of protons were meticulously mapped.

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual protons and carbon atoms within a molecule.

The 1H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton. Key signals include a singlet at δH 5.621 ppm, assigned to the proton at position 1, and another singlet at δH 7.313 ppm for the proton at position 3 frontiersin.org. These chemical shifts are characteristic of the iridoid core structure.

The 13C NMR spectrum, in conjunction with DEPT-135 experiments, confirmed the presence of 17 carbon atoms. The DEPT-135 analysis specified the multiplicity of each carbon, identifying two methylene (CH2) groups at δC 37.243 and 61.490 ppm frontiersin.org. The spectrum showed a total of two methyl groups, two methylene groups, nine methine groups, and four quaternary carbons, consistent with the proposed structure. The signals in the δC 60-100 ppm range are typical for the glycosidic part of the molecule frontiersin.org.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

Source: frontiersin.org

| Position | 1H Chemical Shift (δH, ppm) | 13C Chemical Shift (δC, ppm) | DEPT-135 |

| 1 | 5.621 (1H, s) | 93.23 | CH |

| 3 | 7.313 (1H, s) | 151.115 | CH |

| 4 | - | 110.19 | C |

| 5 | 2.973 (1H, m) | 39.52 | CH |

| 6 | 4.145 (1H, d) | 78.96 | CH |

| 7 | 2.112 (1H, m) | 46.43 | CH |

| 8 | - | 77.26 | C |

| 9 | 2.502 (1H, d) | 57.39 | CH |

| 10 | 1.111 (3H, s) | 22.13 | CH3 |

| 11 | - | 170.19 | C |

| OCH3 | 3.619 (3H, s) | 51.05 | CH3 |

| 1' | 4.542 (1H, d) | 99.12 | CH |

| 2' | 3.123 (1H, m) | 73.08 | CH |

| 3' | 3.289 (1H, m) | 76.49 | CH |

| 4' | 3.167 (1H, m) | 69.81 | CH |

| 5' | 3.167 (1H, m) | 76.99 | CH |

| 6' | 3.593 (1H, m) | 61.49 | CH2 |

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique allows for the connection of different spin systems, thereby assembling the complete molecular structure.

For this compound, HMBC data provided key connectivity information. For instance, correlations were observed from the proton at position 1 (δH 5.621) to the carbons at positions 3 (δC 151.115) and 1' (δC 99.12) frontiersin.org. Similarly, the proton at position 3 (δH 7.313) showed correlations to carbons at positions 1 (δC 93.23), 4 (δC 110.19), and 11 (δC 170.19), confirming the arrangement of atoms around the pyran ring and the attachment of the carbomethoxy group frontiersin.org.

Table 2: Key HMBC Correlations for this compound

Source: frontiersin.org

| Proton (Position) | Correlated Carbon (Position) |

| H-1 | C-3, C-1' |

| H-3 | C-1, C-4, C-11 |

| H-5 | C-4, C-6, C-9 |

| H-6 | C-5, C-7, C-8 |

| H-7 | C-6, C-8, C-9 |

| H-9 | C-5, C-7, C-8 |

| H-10 | C-7, C-8, C-9 |

| OCH3 | C-11 |

| H-1' | C-1, C-2', C-5' |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry is vital for the unambiguous determination of a compound's elemental composition. Using HR-ESI-QTOF-MS, a precise mass measurement of the molecular ion is obtained. For this compound, this technique would be used to confirm the molecular formula C17H26O12. The high accuracy of the mass measurement allows for the calculation of a single, unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Both EI-MS and ESI-MS are used to generate ions for mass analysis, but they differ significantly in their mechanism and application.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like iridoid glycosides. In ESI-MS, this compound would typically be observed as pseudomolecular ions, such as the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the formate adduct [M+HCOO]-. Tandem MS (MS/MS) experiments on these precursor ions would induce fragmentation, often involving the cleavage of the glycosidic bond, providing valuable information about the structure of the aglycone and the sugar moiety.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process imparts significant energy to the molecule, leading to extensive and often complex fragmentation patterns. While providing a detailed fragmentation "fingerprint," EI-MS can sometimes be too harsh for glycosides like this compound, potentially leading to the absence of a discernible molecular ion peak. However, the resulting fragments, if interpretable, can offer detailed structural insights into the core iridoid structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. While specific experimental spectra for this compound are not widely published, the characteristic absorption bands can be predicted based on its known structure, which includes multiple hydroxyl groups, an ester, an ether linkage, and a carbon-carbon double bond. its.ac.idcore.ac.uk The analysis of this compound isolated from Stachytarpheta jamaicensis confirmed its identification through IR spectrophotometry. its.ac.idits.ac.id

The IR spectrum is expected to display several key absorption bands corresponding to the vibrational modes of its constituent bonds.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | O-H (Alcohols, Glucose unit) | Stretching |

| ~2900 | C-H (sp³ hybridized) | Stretching |

| ~1710 | C=O (Ester) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

The most prominent feature would be a broad and intense band in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibrations from the multiple hydroxyl groups of the iridoid core and the glucose moiety. researchgate.netvscht.cz The presence of the ester's carbonyl group (C=O) would be confirmed by a strong, sharp absorption band around 1710 cm⁻¹. uniroma1.itpressbooks.pub Additionally, the stretching vibration of the carbon-carbon double bond (C=C) within the cyclopentapyran ring is expected to appear near 1650 cm⁻¹. vscht.cz Stretching vibrations for sp³-hybridized C-H bonds would be observed around 2900 cm⁻¹, while a complex series of bands in the 1250-1050 cm⁻¹ region would correspond to the C-O stretching of the ester, ether, and alcohol groups. researchgate.netpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The identification of this compound isolated from the leaves of Stachytarpheta jamaicensis was supported by UV-Vis spectrophotometry. its.ac.idcore.ac.ukits.ac.id

Analysis of the compound revealed an intense absorption band at a maximum wavelength (λmax) of 230 nm. its.ac.id This absorption is characteristic of the α,β-unsaturated ester chromophore present in the iridoid structure. Further investigation showed no shift in the absorption wavelength upon the addition of a shear reagent, which confirms that the compound does not possess a more extended conjugate system, such as those found in flavonoids. its.ac.id

Table 2: UV-Vis Spectroscopic Data for this compound

| λmax | Chromophore |

|---|

Advanced Structural Confirmation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. researchgate.netfao.org It provides precise coordinates of each atom in the molecular structure, confirming connectivity and spatial orientation.

As of this writing, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in the literature. However, the crystal structure of its close analogue, Ipolamiide (B1207568), has been successfully determined, offering significant insight into the core framework of this compound. The structure of Ipolamiide monohydrate was elucidated from Stachytarpheta indica.

Table 3: X-ray Crystallographic Data for Ipolamiide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8831 |

| b (Å) | 10.3629 |

This crystallographic analysis of Ipolamiide provides a robust model for the stereochemical configuration of the shared chiral centers in this compound, validating the assignments made through other spectroscopic methods.

Comparative Analysis with Related Iridoid Structures (e.g., Ipolamiide, Phlorigidoside B)

The structure of this compound can be better understood by comparing it with other structurally related iridoid glucosides, such as its parent compound Ipolamiide and the more complex Phlorigidoside B. All three share the fundamental iridoid glucoside skeleton but differ in their substitution patterns.

Ipolamiide is the direct precursor, structurally, to this compound. The sole difference is the absence of the hydroxyl group at the 6-beta position on the cyclopentane (B165970) ring. This single hydroxylation step accounts for the difference in their molecular formulas and masses.

Phlorigidoside B , on the other hand, features an additional acetoxy group (O-acetyl) at the C-7 methyl position, which is a simple methyl group in both Ipolamiide and this compound. This substitution further increases its molecular weight and alters its polarity.

Table 4: Structural Comparison of Related Iridoids

| Feature | This compound | Ipolamiide | Phlorigidoside B |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₆O₁₂ its.ac.id | C₁₇H₂₆O₁₁ | C₁₉H₂₈O₁₃ |

| Hydroxyl Group at C-6 | Present (β-orientation) | Absent | Absent |

| Substitution at C-7 | Tertiary Alcohol (-C(CH₃)OH) | Tertiary Alcohol (-C(CH₃)OH) | Tertiary Acylal (-C(CH₃)O-C(=O)CH₃) |

| Core Structure | Ipolamiide | Ipolamiide | Ipolamiide derivative |

This comparative analysis highlights the subtle but significant structural variations among these related natural products, which arise from different biosynthetic modifications of the common iridoid precursor. The presence of the additional hydroxyl group in this compound compared to Ipolamiide, and the acetoxy group in Phlorigidoside B, are key distinguishing features.

Biosynthetic Pathways and Enzymatic Transformations

General Iridoid Biosynthesis from Monoterpenes

Iridoids are a class of monoterpenoids derived from the universal C10 precursor, geranyl pyrophosphate (GPP). nih.gov The biosynthesis begins in the plastids, where GPP is produced from the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The pathway towards the core iridoid structure involves several key enzymatic steps:

Hydrolysis of GPP : The enzyme geraniol (B1671447) synthase (GES) hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol. This is a critical entry point into iridoid biosynthesis. nih.govuea.ac.uk

Hydroxylation of Geraniol : Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H), to produce 8-hydroxygeraniol. nih.govuea.ac.uk

Oxidation to a Dialdehyde (B1249045) : The alcohol groups of 8-hydroxygeraniol are then oxidized in two successive steps by the enzyme 8-hydroxygeraniol oxidoreductase (8HGO) to yield the reactive dialdehyde, 8-oxogeranial. nih.govnih.gov This molecule serves as the direct substrate for the formation of the characteristic iridoid bicyclic skeleton.

| Precursor Molecule | Description |

| Geranyl Pyrophosphate (GPP) | A C10 isoprenoid, the universal precursor for monoterpenes. |

| Geraniol | An acyclic monoterpene alcohol formed from the hydrolysis of GPP. |

| 8-Hydroxygeraniol | The C8-hydroxylated product of geraniol. |

| 8-Oxogeranial | A reactive dialdehyde that is the direct precursor to the iridoid ring system. |

Role of Iridoid Synthase and Related Enzymes

The defining step in iridoid biosynthesis is the formation of the bicyclic cyclopentane-pyran scaffold from the linear 8-oxogeranial. This crucial transformation is catalyzed by Iridoid Synthase (ISY). nih.gov

Iridoid Synthase (ISY) is an atypical reductive cyclase that operates in a two-step mechanism. nih.gov It first uses NADPH to reduce one of the aldehyde groups of 8-oxogeranial, which is followed by a cyclization reaction (either a Diels-Alder or Michael addition) to form the core iridoid skeleton. nih.gov The product of the ISY reaction is typically nepetalactol or its stereoisomers, which are the foundational structures for all iridoids. nih.gov

A collection of enzymes works in concert to produce the substrate for and execute the cyclization. These enzymes represent the core iridoid biosynthetic pathway leading to the first cyclic intermediate.

| Enzyme | Abbreviation | Function |

| Geraniol Synthase | GES | Hydrolyzes GPP to geraniol. nih.gov |

| Geraniol-8-Hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates geraniol. nih.govuea.ac.uk |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. nih.gov |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. nih.gov |

Proposed Biosynthetic Route to 6beta-Hydroxyipolamiide and its Derivatives

While the specific biosynthetic pathway for this compound has not been fully elucidated in its native producer, Stachytarpheta jamaicensis, a plausible route can be proposed based on the known biosynthesis of the closely related iridoids, ipolamiide (B1207568) and lamiide. researchgate.net The pathway likely begins with an early iridoid intermediate such as 8-epi-iridodial, a stereoisomer of the product from the iridoid synthase reaction.

The proposed sequence of events leading to this compound is as follows:

Formation of 8-epi-iridodial : Iridoid synthase or a related enzyme produces the 8-epi-iridodial skeleton.

Oxidation and Glycosylation : The iridodial (B1216469) intermediate undergoes oxidation at C11, likely catalyzed by an iridoid oxidase (IO), followed by glycosylation at the C1 hydroxyl group by a UDP-glucosyltransferase (UGT). nih.gov This would form a deoxyloganic acid-like intermediate.

Hydroxylation and Methylation : Subsequent hydroxylations at C7 and C8, catalyzed by hydroxylase enzymes (likely cytochrome P450s), and methylation of the C11 carboxyl group by a methyltransferase would lead to the formation of 8-epi-loganin. researchgate.net

Formation of Ipolamiide : Further enzymatic modifications, including hydroxylation at the C5 position, are proposed to convert 8-epi-loganin into ipolamiide. researchgate.net

Final Hydroxylation : The final step is the stereospecific hydroxylation at the C6 position of the ipolamiide core. This reaction is almost certainly catalyzed by a specific cytochrome P450 monooxygenase (CYP450) to yield the final product, this compound. researchgate.netnih.gov

This proposed pathway highlights the importance of a series of highly specific enzymatic modifications that decorate the core iridoid scaffold to generate structural diversity.

Enzymatic Modifications and Glycosylation Patterns

The structural diversity of iridoids, including this compound, arises from extensive post-cyclization modifications of the initial iridoid skeleton. These modifications are carried out by several families of enzymes.

Cytochrome P450 Monooxygenases (CYP450s) : This large family of enzymes is critical for the oxidative decoration of the iridoid core. uea.ac.uknih.gov They are responsible for the various hydroxylation reactions that occur at specific carbon atoms, such as the C6 position in this compound. researchgate.netnih.gov The regio- and stereoselectivity of these enzymes is a key determinant of the final iridoid structure.

UDP-Glycosyltransferases (UGTs) : Iridoids are typically found in plants as glycosides, and this compound is no exception. UGTs are responsible for attaching a sugar moiety, most commonly glucose, to an acceptor molecule. In iridoid biosynthesis, a UGT catalyzes the transfer of glucose from UDP-glucose to the C1 hydroxyl group of an iridoid aglycone. nih.gov This glycosylation step is crucial, as it often increases the stability and water solubility of the compound.

Other Modifying Enzymes : Additional enzymes such as oxidoreductases, methyltransferases, and acyltransferases can also be involved in creating the vast array of known iridoid structures, although their specific roles in this compound formation beyond the proposed pathway are not yet known.

| Enzyme Class | Function in Iridoid Biosynthesis | Example Modification |

| Cytochrome P450 Monooxygenases | Catalyze regio- and stereospecific oxidation and hydroxylation reactions. uea.ac.uk | Addition of the hydroxyl group at the 6-beta position. |

| UDP-Glycosyltransferases | Attach sugar moieties (glycosylation) to the iridoid aglycone. nih.gov | Addition of glucose at the C1 position. |

| Oxidoreductases | Catalyze oxidation-reduction reactions on the iridoid scaffold. nih.gov | Conversion of alcohol groups to aldehydes or carboxyl groups. |

| Methyltransferases | Transfer a methyl group to hydroxyl or carboxyl functions. researchgate.net | Methylation of the C11 carboxyl group in iridoid precursors. |

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials and Safety

Antimicrobial Properties

The antimicrobial potential of 6β-hydroxyipolamiide is inferred primarily from the documented antimicrobial activities of the extracts of Stachytarpheta species. These plants have a history of use in traditional medicine for treating infectious diseases. nih.gov

Antibacterial Activity: In Vitro and In Vivo Models

Direct in vitro and in vivo studies on the antibacterial effects of purified 6β-hydroxyipolamiide are not extensively available in the current scientific literature. However, studies on the extracts of Stachytarpheta jamaicensis, a known source of 6β-hydroxyipolamiide, have demonstrated notable antibacterial properties. nih.govjsirjournal.com Methanolic extracts of S. jamaicensis leaves have shown activity against a range of bacteria. jsirjournal.com

A study on the related plant, Stachytarpheta indica, led to the isolation of another iridoid glycoside, ipolamiide (B1207568), which is structurally similar to 6β-hydroxyipolamiide. While this study focused more on anti-inflammatory aspects, it highlighted the presence of other compounds within the plant extract with significant antibacterial action. For instance, verbascoside, isolated alongside ipolamiide, exhibited broad-range antibacterial activity, particularly against Staphylococci species, with a minimum inhibitory concentration (MIC) of 9.77 μg/mL. phcogres.commdpi.com

The following table summarizes the bactericidal properties of the leaf extract of S. jamaicensis, from which 6β-hydroxyipolamiide has been isolated.

Interactive Data Table: Bactericidal Properties of Stachytarpheta jamaicensis Leaf Extract

| Test Organism | Gram Stain | Zone of Inhibition (mm) at 1000 µg/ml | Zone of Inhibition (mm) at 500 µg/ml | Zone of Inhibition (mm) at 250 µg/ml |

| Escherichia coli | Negative | 15 | 15 | 15 |

| Enterococcus faecalis | Positive | 25 | 17 | 17 |

| Klebsiella pneumoniae | Negative | 16 | 14 | 14 |

| Micrococcus varians | Positive | 17 | 17 | 17 |

| Pseudomonas aeruginosa | Negative | 17 | 14 | 14 |

| Proteus mirabilis | Negative | 17 | 15 | 15 |

| Streptococcus agalactiae | Positive | 12 | 12 | 12 |

| Staphylococcus aureus | Positive | 14 | 14 | 14 |

| Serratia marcescens | Negative | 20 | 20 | 18 |

| Salmonella typhimurium | Negative | 22 | 14 | 14 |

Data sourced from Olalode et al., 2017. jsirjournal.com

Antifungal Activity: In Vitro and In Vivo Models

Specific in vitro or in vivo studies detailing the antifungal properties of 6β-hydroxyipolamiide are currently lacking in the scientific literature. The antifungal potential is largely extrapolated from studies on Stachytarpheta species. Traditional use of these plants includes the treatment of fungal infections, suggesting the presence of compounds with antifungal activity. researchgate.net Extracts from S. jamaicensis have been reported to exhibit activity against pathogenic fungi such as Candida albicans. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms through which 6β-hydroxyipolamiide may exert antimicrobial effects have not been elucidated. However, the mechanisms of action for other antimicrobial compounds found in Stachytarpheta species, such as flavonoids and other phenylethanoid glycosides, are better understood. These compounds can disrupt bacterial cell walls, interfere with protein synthesis, and inhibit biofilm development. nih.gov For instance, the antibacterial action of verbascoside, often co-isolated with iridoid glycosides, is thought to involve the inhibition of bacterial enzymes and the disruption of the cytoplasmic membrane. nih.gov It is plausible that 6β-hydroxyipolamiide could share similar mechanisms of action with other iridoid glycosides, which are known to possess a range of biological activities.

Anti-inflammatory Effects and Cellular Pathways

The anti-inflammatory potential of 6β-hydroxyipolamiide is suggested by studies on plant extracts containing this compound and on structurally related molecules. Stachytarpheta species are traditionally used to relieve inflammation. phcogres.commdpi.com

In Vitro Anti-inflammatory Models

While direct in vitro anti-inflammatory data for 6β-hydroxyipolamiide is scarce, research on extracts from S. indica and its isolated compounds provides significant insights. In a notable study, extracts from S. indica and the isolated compound ipolamiide demonstrated potent anti-inflammatory effects. phcogres.commdpi.com These effects were evaluated through the suppression of interleukin-8 (IL-8) expression and the inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) enzymes. phcogres.commdpi.com

The leaf extract of S. jamaicensis has also shown high anti-inflammatory and anti-arthritic activities in vitro, as measured by the inhibition of egg albumin and bovine serum albumin (BSA) denaturation, with IC50 values of 0.04 and 0.15 mg/ml, respectively. jsirjournal.com

Molecular Targets and Signaling Pathways (e.g., Nitric Oxide Scavenging)

The molecular targets and signaling pathways involved in the anti-inflammatory action of 6β-hydroxyipolamiide have not been directly investigated. However, studies on related compounds and extracts from the source plants point towards several potential mechanisms.

The inhibition of key inflammatory enzymes is a likely pathway. Research on S. indica has shown that its extracts and the isolated compound ipolamiide can inhibit the enzymes cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). phcogres.commdpi.com These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Furthermore, many natural compounds exert their anti-inflammatory effects through the scavenging of nitric oxide (NO), a key signaling molecule in the inflammatory process. While there are no specific studies on the nitric oxide scavenging activity of 6β-hydroxyipolamiide, various plant extracts containing iridoid glycosides have been shown to possess this capability. cabidigitallibrary.orgnih.gov

The following table summarizes the in vitro anti-inflammatory activity of extracts and compounds isolated from Stachytarpheta indica.

Interactive Data Table: In Vitro Anti-inflammatory Activity of Stachytarpheta indica Extracts and Isolated Compounds

| Test Substance | Assay | Concentration Range | Key Findings |

| S. indica Plant Extracts | IL-8 Suppression | 6.25-100 μg/mL | Elicited strong anti-inflammatory effects by suppressing IL-8 expression. |

| Ipolamiide | COX-1 and 5-LOX Inhibition | 3.125-50 μg/mL | Demonstrated inhibition of cyclooxygenase-1 and 5-lipoxygenase enzymes. |

| Verbascoside | COX-1 and 5-LOX Inhibition | 3.125-50 μg/mL | Showed inhibition of cyclooxygenase-1 and 5-lipoxygenase enzymes. |

| Iso-verbascoside | COX-1 and 5-LOX Inhibition | 3.125-50 μg/mL | Exhibited inhibition of cyclooxygenase-1 and 5-lipoxygenase enzymes. |

Data sourced from Weerasekera et al., 2021. phcogres.commdpi.com

Antioxidant Potential and Reactive Species Scavenging

The antioxidant capacity of 6beta-Hydroxyipolamiide has been evaluated through in vitro assays, revealing a comparatively low potential for radical scavenging. nih.gov In a study utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods, the compound exhibited limited activity. nih.gov

Table 1: Antioxidant Activity of this compound and Related Extracts

| Sample | Assay | IC50 Value | Reference Compound | IC50 of Reference |

| This compound | DPPH & ABTS | > Highest Tested Conc. (<50% inhibition) | Trolox | 11.97 ± 0.25 µg/mL |

| S. jamaicensis Methanol (B129727) Extract | DPPH | 16.95 µg/mL | - | - |

| S. jamaicensis Ethyl Acetate Extract | DPPH | 33.12 µg/mL | - | - |

Enzyme Inhibition Studies

The inhibitory effects of this compound on various enzymes are an emerging area of research, with preliminary studies pointing towards selective activities.

Direct studies on the antiglycating activity of this compound are not currently available in the scientific literature. However, research on other iridoid glycosides suggests that this class of compounds possesses the potential to inhibit the formation of advanced glycation end products (AGEs). For instance, deacetylasperulosidic acid and loganic acid have demonstrated concentration-dependent inhibition of glycation in vitro. This suggests a potential avenue for future investigation into the antiglycating properties of this compound and its role in mitigating complications associated with glycation.

There are no specific studies reporting the effects of this compound on urease or H+/K+-ATPase activity. However, the broader class of iridoid glycosides has shown some activity in this area. For example, certain iridoid glycoside acetates isolated from Nyctanthes arbor-tristis have exhibited potent urease inhibitory activity. This indicates that the iridoid skeleton may be a viable scaffold for the development of urease inhibitors. To date, no research has been published on the H+/K+-ATPase inhibitory potential of this compound or other closely related iridoid glycosides.

Insect Antifeedant Activity (in context of related ipolamiide)

While direct studies on the insect antifeedant properties of this compound or its parent compound, ipolamiide, are limited, the general class of iridoid glycosides is well-known for its role in plant defense against herbivores. nih.gov Their characteristic bitter taste often acts as a deterrent to insects. nih.gov

Iridoid glycosides such as aucubin (B1666126) and catalpol (B1668604) have been identified as effective antifeedants against a variety of insect species. researchgate.net This defensive role is a significant aspect of the ecological function of plants that produce these compounds. nih.gov The sequestration of these compounds by specialist insects that have adapted to them further underscores their bioactivity. researchgate.net Given the established antifeedant properties of the iridoid class, it is plausible that ipolamiide and its derivatives, including this compound, may also exhibit similar activities. However, empirical evidence from direct bioassays is necessary to confirm this hypothesis.

In Silico Investigations of Biological Interactions (e.g., SARS-CoV-2 ACE-2 Docking)

As of the current body of scientific literature, there have been no specific in silico molecular docking studies published that investigate the interaction of this compound with the SARS-CoV-2 angiotensin-converting enzyme 2 (ACE-2) receptor or other viral proteins. While computational studies are a common approach to screen natural products for potential antiviral activity, this compound has not yet been a specific focus of such research. Therefore, its potential to interact with and inhibit viral targets remains unexplored through computational methods.

Chemotaxonomic and Ecological Significance

Role as a Chemotaxonomic Marker in Plant Classification

The distribution of specialized metabolites, such as 6beta-Hydroxyipolamiide, provides a chemical fingerprint that can be used to classify and establish phylogenetic relationships between plant species. Iridoid glycosides, as a class, are recognized as significant chemotaxonomic markers, particularly within the order Lamiales, which encompasses the Verbenaceae family.

The presence of ipolamiide-type iridoids is a characteristic feature of the genus Stachytarpheta. Consequently, this compound, as a derivative of ipolamiide (B1207568), serves as a valuable marker for identifying and classifying plants within this genus. The structural variations of these iridoid glycosides across different species can help to delineate species boundaries and understand the evolutionary divergence within the genus. While research is ongoing, the unique hydroxylation at the 6-beta position of the ipolamiide skeleton in this compound may represent a specific biochemical trait that can distinguish certain species or lineages within Stachytarpheta.

Ecological Functions in Plant-Herbivore Interactions (e.g., Defense Mechanisms)

Iridoid glycosides are well-documented for their role in plant defense against herbivores. These compounds often possess a bitter taste and can have toxic or antifeedant effects on a wide range of generalist herbivores, thus deterring them from feeding. The defensive properties of iridoid glycosides are a key component of the plant's strategy to minimize tissue damage and enhance survival.

Co-occurrence with Other Specialized Metabolites

These co-occurring compounds include other iridoid glycosides, such as ipolamiide and lamiide, as well as compounds from different chemical classes. Phenylpropanoid glycosides, notably verbascoside, are frequently found in conjunction with iridoids in this species. Additionally, the chemical profile of Stachytarpheta jamaicensis is enriched with flavonoids, tannins, saponins, and terpenoids. This complex chemical milieu can provide a multi-faceted defense against a broader spectrum of herbivores and pathogens than a single compound could achieve alone.

| Compound Class | Specific Examples Found in Stachytarpheta jamaicensis |

| Iridoid Glycosides | This compound, Ipolamiide, Lamiide |

| Phenylpropanoid Glycosides | Verbascoside |

| Flavonoids | Various |

| Tannins | Various |

| Saponins | Various |

| Terpenoids | Various |

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of phytochemistry, enabling the separation of individual components from complex plant extracts. For a polar, non-volatile compound like 6β-Hydroxyipolamiide, liquid chromatography is the most pertinent approach.

High-Performance Liquid Chromatography (HPLC) is a versatile and high-resolution technique widely used for the separation, identification, and quantification of phytoconstituents, including iridoid glycosides. ijpar.com While a specific, validated HPLC method for 6β-Hydroxyipolamiide is not extensively documented in publicly available literature, a suitable method can be designed based on established protocols for structurally similar compounds. nih.govnih.gov

Typically, a reverse-phase HPLC system is employed for the analysis of polar glycosides. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is often necessary to resolve a wide range of compounds in a plant extract, starting with a high proportion of aqueous solvent and gradually increasing the organic solvent component. The addition of an acid modifier, such as formic or phosphoric acid, to the mobile phase can improve peak shape and resolution. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector, set to the compound's UV absorption maximum (λmax), which for 6β-Hydroxyipolamiide is noted at 230 nm. its.ac.id

| Parameter | Condition 1 (for Geniposidic acid) nih.gov | Condition 2 (for Monotropein) nih.gov | Condition 3 (General Polyphenols) mdpi.com |

|---|---|---|---|

| Column | UPLC BEH C18 | Agilent Zorbax SB-C18 | Kinetex F5 |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Isocratic/Gradient | Gradient |

| Flow Rate | 0.4 mL/min | 0.8 mL/min | Not Specified |

| Detection | PDA | MS/MS | DAD |

Thin-Layer Chromatography (TLC) is an essential and practical technique for the rapid, qualitative analysis of plant extracts and for monitoring the progress of isolation procedures. pharmacyjournal.in The isolation of 6β-Hydroxyipolamiide from the leaves of Stachytarpheta jamaicensis was successfully monitored using TLC. its.ac.idits.ac.id

In this process, methanol (B129727) extracts were fractionated, and the resulting fractions were monitored by TLC to identify those containing the target compound. The purity of the isolated 6β-Hydroxyipolamiide was further confirmed using multiple TLC systems, including a three-eluent system and two-dimensional (2D) TLC, to ensure that the isolated spot was a single, pure compound. its.ac.id For visualization, the TLC plates were sprayed with a 1.5% cerium sulphate solution in 2N H2SO4 and heated, a common technique for detecting non-UV active compounds or enhancing visualization. its.ac.id

| Procedure | Purpose | Details |

|---|---|---|

| Fraction Monitoring | To track the presence of the target compound during separation. | Monitoring of crude extract and fractions from column chromatography. |

| Purity Testing (3 Eluent Systems) | To confirm the purity of the isolated compound under different polarity conditions. | A single spot is expected at different Rf values in three different solvent systems. |

| Purity Testing (2D TLC) | To enhance separation and confirm the homogeneity of the isolated spot. | The sample is run in one direction, the plate is dried and rotated 90°, and then run in a second, different solvent system. A pure compound should appear as a single spot on the diagonal. |

| Visualization | To make the separated compound spots visible on the TLC plate. | Plates were sprayed with 1.5% cerium sulphate in 2N H2SO4 and heated. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of iridoid glycosides like 6β-Hydroxyipolamiide, direct analysis by GC-MS is not feasible without chemical derivatization to increase volatility.

Therefore, the primary role of GC-MS in the context of 6β-Hydroxyipolamiide research is not the direct analysis of the compound itself, but rather the characterization of other, more volatile chemical constituents within the plant extract. This analysis provides a comprehensive chemical fingerprint of the source material (Stachytarpheta species), identifying compounds such as essential oils, fatty acids, and smaller phenolic compounds. nih.gov Understanding the complete phytochemical profile of the extract is crucial for quality control and for investigating potential synergistic effects between different plant components.

Spectrometric Methods for Quantitative Analysis

While chromatography separates compounds, spectrometry provides the means for their quantification. Nuclear Magnetic Resonance and Mass Spectrometry are two primary techniques that can be adapted for highly accurate quantitative measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, and its application was critical in identifying the structure of 6β-Hydroxyipolamiide. its.ac.id Beyond its qualitative capabilities, NMR can be a powerful quantitative tool (qNMR). Quantitative 1H-NMR (qHNMR) is a primary analytical method that can determine the concentration of a substance without the need for an identical standard of the analyte. frontiersin.org

The principle of qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of protons giving rise to that signal. For quantification, a certified internal standard of known concentration is added to the sample. By comparing the integral of a well-resolved signal of the target analyte with the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated. mdpi.com Key parameters, such as ensuring a sufficient relaxation delay (D1) between scans, are crucial for obtaining accurate quantitative results. frontiersin.org For 6β-Hydroxyipolamiide, a distinct and non-overlapping signal in its 1H NMR spectrum, such as the singlet for the C-1 proton at δ 5.35, could potentially be used for quantification. cuny.edu

| Parameter | Requirement/Consideration | Rationale |

|---|---|---|

| Internal Standard | High purity, chemically inert, known concentration, with signals that do not overlap with the analyte. | Provides a reference for accurate concentration calculation. |

| Analyte Signal Selection | A well-resolved signal, free from overlap with other signals. | Ensures the integrated area corresponds solely to the analyte. |

| Relaxation Delay (D1) | Should be at least 5 to 7 times the longest spin-lattice relaxation time (T1) of both the analyte and standard. frontiersin.org | Allows for complete relaxation of the protons between pulses, ensuring the signal intensity is directly proportional to concentration. |

| Pulse Angle | A 90° pulse is often used to provide the maximum signal-to-noise ratio. frontiersin.org | Maximizes signal intensity, which is important for quantifying low-concentration analytes. |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity for the quantification of compounds in complex matrices. nih.gov This technique is well-suited for analyzing iridoid glycosides. mdpi.combenthamdirect.com

For quantitative analysis, a triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte, e.g., [M-H]⁻ or [M+Na]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and providing very low limits of detection and quantification. mdpi.combenthamdirect.com While a specific LC-MS/MS method for 6β-Hydroxyipolamiide is not published, methods developed for other iridoid glycosides demonstrate the utility of this approach. nih.govbenthamdirect.com

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|---|

| Monotropein | ESI- | 435.1 ([M+HCOO]⁻) | 227.1 | Pharmacokinetic study in rat plasma |

| Deacetylasperulosidic acid | ESI- | 435.1 ([M+HCOO]⁻) | 227.1 | Pharmacokinetic study in rat plasma |

| Paederosidic acid | ESI- | 421.1 ([M-H]⁻) | 259.1 | Pharmacokinetic study in rat plasma |

| Asperuloside | ESI- | 413.1 ([M-H]⁻) | 251.0 | Pharmacokinetic study in rat plasma |

Omics Approaches for Metabolomic Profiling

Metabolomic profiling, a comprehensive analytical approach to quantify large numbers of small molecules (metabolites) in a biological sample, has been instrumental in the detection and characterization of 6beta-Hydroxyipolamiide in plant species. This technique, often integrated with other "omics" disciplines like transcriptomics, provides a powerful platform to understand the biochemical landscape of an organism and identify specific compounds within a complex mixture.

A notable application of this approach is demonstrated in a comparative study of Cyperus esculentus (yellow nutsedge) and Cyperus rotundus (purple nutsedge). This research utilized a combined transcriptomic and metabolomic strategy to investigate the differences in the chemical constituents of their developing tubers. Through this integrated omics approach, this compound was successfully identified as one of 841 metabolites present in the tubers of these plants.

The methodology for this metabolomic analysis involved the extraction of metabolites from 200–500 mg of tuber samples. The extraction was performed using a 1 mL solution of water, acetonitrile, and isopropanol (B130326) in a 1:1:1 ratio, followed by sonication for 30 minutes at 4°C. After centrifugation, the supernatant containing the metabolites was collected, freeze-dried, and stored at -20°C until analysis. This systematic extraction procedure is crucial for obtaining a representative metabolic profile of the plant tissue.

The subsequent analysis of these extracts, likely involving advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabled the separation and identification of a vast array of compounds, including the iridoid glycoside this compound. The study further categorized the identified metabolites into 11 groups, with phenylpropanoids and polyketides, and lipids and lipid-like molecules being the most abundant categories.

The research highlighted significant metabolic differentiation between the two Cyperus species. Of the 841 identified metabolites, 365 were found to be upregulated and 362 were downregulated when comparing the two species, indicating distinct biochemical pathways and accumulations of specific compounds. While the study provides a comprehensive overview of the metabolome, the specific quantitative data for this compound was part of a broader dataset. The identification of this compound, however, underscores the efficacy of metabolomic profiling in detecting and characterizing specific secondary metabolites within a complex biological matrix.

The following table summarizes the key findings related to the metabolomic identification of this compound in Cyperus species.

| Parameter | Details |

| Compound | This compound |

| Plant Species | Cyperus esculentus, Cyperus rotundus |

| Tissue | Developing tubers |

| Omics Approach | Metabolomics (in conjunction with Transcriptomics) |

| Total Metabolites Identified | 841 |

| Metabolite Extraction Solvent | Water:Acetonitrile:Isopropanol (1:1:1) |

| Upregulated Metabolites (between species) | 365 |

| Downregulated Metabolites (between species) | 362 |

Synthesis and Derivatization Studies of 6beta Hydroxyipolamiide and Analogs

Total Synthesis Approaches of Iridoid Glycosides

The total synthesis of iridoid glycosides is a challenging endeavor due to their complex, stereochemically rich structures. While a specific total synthesis for 6beta-Hydroxyipolamiide is not extensively documented in publicly available literature, the general strategies employed for other iridoid glycosides provide a blueprint for how such a synthesis could be approached. These approaches often focus on the construction of the core cyclopentanopyran ring system and the stereoselective installation of the glycosidic linkage.

One notable strategy involves the use of cycloaddition reactions to form the bicyclic core of the iridoid. For instance, the synthesis of (+)-geniposide, another iridoid glycoside, has been achieved using a phosphine-catalyzed [3+2] cycloaddition to construct the cis-fused cyclopenta[c]pyran ring system. nih.govacs.org This method offers high levels of regio- and stereocontrol, which is crucial for the synthesis of these complex natural products. nih.govacs.org

Another approach to the synthesis of iridoid glycosides is through the stereoselective reductive cyclization of a precursor molecule. This has been demonstrated in the efficient synthesis of loganin (B1675030) from secologanin (B1681713). acs.org The resulting loganin can then be used as a building block for the synthesis of more complex hetero-oligomeric iridoid glycosides. acs.org

The glycosidation step, which involves the attachment of the sugar moiety to the iridoid aglycone, is another critical challenge in the total synthesis of these compounds. Difficulties in controlling the stereochemistry of the glycosidic bond have made synthetic approaches that incorporate the natural β-glycoside relatively rare. nih.gov

| Iridoid Glycoside | Key Synthetic Strategy | Significance |

|---|---|---|

| (+)-Geniposide | Phosphine-catalyzed [3+2] cycloaddition | Rapid construction of the cis-fused cyclopenta[c]pyran iridoid ring system with excellent regio- and stereocontrol. nih.govacs.org |

| Loganin | Stereoselective reductive cyclization of secologanin | Efficient synthesis of a key monomer unit for the divergent total syntheses of hetero-oligomeric iridoid glycosides. acs.org |

| General Iridoids | Intramolecular cycloaddition | Delivers structurally homogenous diquinanes, avoiding mixtures of regio- and stereoisomeric adducts often seen in intermolecular cycloadditions. nih.gov |

Table 1: Key Strategies in the Total Synthesis of Iridoid Glycosides

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy for generating novel derivatives with potentially improved biological activities. While specific semi-synthetic studies on this compound are not widely reported, the modification of other iridoid glycosides like aucubin (B1666126) serves as an excellent example of this approach.

The types of semi-synthetic modifications that can be performed on iridoid glycosides are diverse and can target different parts of the molecule, including the aglycone and the sugar moiety. These modifications can include:

Esterification or Etherification of hydroxyl groups to alter polarity and bioavailability.

Oxidation or Reduction of functional groups to explore the effect on biological activity.

Modification of the double bond in the cyclopentane (B165970) ring to investigate its role in the compound's mechanism of action.

Glycosidic bond cleavage and re-glycosylation with different sugar units to assess the importance of the carbohydrate part for activity.

| Parent Iridoid | Type of Modification | Generated Derivative | Purpose/Outcome |

|---|---|---|---|

| Aucubin | Multi-step chemical transformation | Novel iridoid glycoside with a conjugated cyclopentenone pharmacophore | To create a derivative with potential antitumor activity; the derivative showed significant antiproliferative effects. nih.gov |

| Aucubin Derivative | Michael addition of thiols | Thiol adducts | To study the reactivity of the cyclopentenone system and characterize the resulting products. nih.gov |

Table 2: Examples of Semi-synthetic Modifications of Iridoid Glycosides

Structure-Activity Relationship (SAR) Studies of Iridoid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. mdpi.com These studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives. The goal is to identify the key structural features, or pharmacophores, that are responsible for the compound's activity and to use this information to design more potent and selective analogs.

For iridoid derivatives, SAR studies could focus on several key structural features:

The Iridoid Core: Modifications to the cyclopentanopyran ring system can have a significant impact on activity. The presence and position of double bonds, as well as the stereochemistry of the ring fusion, are often critical.

Substituents on the Core: The nature and position of substituents on the iridoid skeleton, such as hydroxyl, carboxyl, or ester groups, can influence the compound's interaction with biological targets.

The Glycosidic Linkage: The stereochemistry of the glycosidic bond (α or β) and the nature of the sugar moiety can affect the compound's solubility, bioavailability, and interaction with receptors or enzymes.

| Structural Modification | Potential Effect on Biological Activity | Rationale |

|---|---|---|

| Altering substituents on the iridoid ring | Increase or decrease in activity | Substituents can influence binding to target proteins through hydrogen bonding, hydrophobic interactions, or steric effects. |

| Modifying the sugar moiety | Changes in solubility, bioavailability, and target recognition | The sugar part can be crucial for transport across cell membranes and for specific interactions with biological targets. |

| Changing the stereochemistry of chiral centers | Significant change in activity, potentially leading to an inactive compound or a compound with a different activity profile | Biological targets are often stereospecific, and only one enantiomer or diastereomer will bind effectively. |

Table 3: General Principles of Structure-Activity Relationships for Iridoid Derivatives

Future Research Directions and Applications in Natural Products Chemistry

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of iridoids, including 6β-Hydroxyipolamiide, is a complex process originating from the monoterpenoid pathway. wikipedia.org In plants, the iridoid ring scaffold is typically synthesized from 8-oxogeranial by the enzyme iridoid synthase (ISY). wikipedia.orgnih.gov This process involves an initial reduction step followed by a cyclization reaction to form a key intermediate, nepetalactol, which is a common precursor to many iridoids. nih.govresearchgate.net The pathway then undergoes a series of oxidations, reductions, glycosylations, and methylations to produce the diverse array of iridoid structures found in nature. nih.gov

While the general pathway for iridoids like secologanin (B1681713) has been extensively studied in plants such as Catharanthus roseus, the specific enzymatic steps leading to 6β-Hydroxyipolamiide are not fully characterized. nih.govnih.gov Future research should focus on identifying and characterizing the specific enzymes—such as hydroxylases, glycosyltransferases, and other modifying enzymes—that convert the basic iridoid scaffold into 6β-Hydroxyipolamiide. The discovery of the complete biosynthetic pathway could be accelerated by using transcriptomic and genomic data from Stachytarpheta species. nih.govresearchgate.net Understanding this pathway is crucial for enabling biotechnological production and metabolic engineering efforts. nih.govpnas.org

Exploration of Novel Biological Activities

Iridoid glycosides as a class are known to exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antitumor, hypoglycemic, and hepatoprotective effects. researchgate.netnih.govtaylorandfrancis.com The genus Stachytarpheta, from which 6β-Hydroxyipolamiide has been isolated, is used in traditional medicine and has been reported to possess anti-inflammatory, antidiabetic, antioxidant, and antibacterial properties. its.ac.id

However, specific biological activities of purified 6β-Hydroxyipolamiide have not been extensively investigated. Future research should involve comprehensive screening of this compound for various pharmacological activities. Given the bioactivities of related compounds and the traditional uses of its plant source, promising areas of investigation include its potential as an anti-inflammatory, antioxidant, antimicrobial, or antidiabetic agent. phytopharmajournal.commdpi.comnih.govresearchgate.net Such studies are essential to validate any potential therapeutic applications and to understand its mechanism of action at the molecular level. nih.govmdpi.com

Development of Advanced Analytical Platforms

To facilitate research on 6β-Hydroxyipolamiide, the development of robust and sensitive analytical methods is essential. Advanced analytical platforms are needed for accurate detection, quantification, and characterization of this compound in complex biological matrices like plant extracts. researchgate.net

Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have proven effective for the simultaneous analysis of multiple iridoid glycosides and other metabolites. mdpi.com Furthermore, methods like Direct Analysis in Real Time (DART) ionization coupled with high-resolution mass spectrometry (Q-TOF MS) offer rapid identification of iridoids without extensive sample preparation. rsc.org The development of specific protocols using these technologies for 6β-Hydroxyipolamiide would support quality control of herbal preparations, pharmacokinetic studies, and metabolomic profiling of Stachytarpheta species. mdpi.comrsc.orgmdpi.com Capillary electrophoresis-based methods could also be optimized for fast and efficient quantitative determination. researchgate.net

Chemoenzymatic Synthesis and Biotransformation Studies

The limited availability of 6β-Hydroxyipolamiide from natural sources can be a bottleneck for extensive research. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for producing complex natural products. nih.govrsc.org Future work could focus on developing a chemoenzymatic route to 6β-Hydroxyipolamiide, potentially using multi-enzyme cascade reactions to construct the iridoid core stereoselectively. nih.govnih.gov

Additionally, biotransformation studies using microorganisms like fungi or bacteria could be explored. nih.govnih.gov These microorganisms possess diverse enzyme systems that can catalyze specific reactions such as hydroxylation, methylation, or glycosylation. nih.gov Subjecting 6β-Hydroxyipolamiide to biotransformation could lead to the creation of novel derivatives with potentially enhanced or new biological activities. nih.gov

Role in Plant Metabolic Engineering and Biotechnology

Once the biosynthetic pathway of 6β-Hydroxyipolamiide is fully elucidated, metabolic engineering strategies can be employed to enhance its production. mdpi.com This could involve overexpressing key pathway genes in the native plant (Stachytarpheta jamaicensis) or reconstructing the entire pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. nih.govresearchgate.netfrontiersin.org

Metabolic engineering offers a sustainable and scalable platform for the production of valuable plant-derived compounds, overcoming the limitations of agricultural production. uwec.edu For example, enhancing the flux towards the iridoid precursor geranyl diphosphate (B83284) or upregulating rate-limiting enzymatic steps could significantly increase the yield of 6β-Hydroxyipolamiide. mdpi.comresearchgate.net These biotechnological approaches could ensure a stable supply of the compound for research and potential commercial applications. nih.gov

Potential as a Research Tool or Scaffold for Chemical Biology Investigations

The unique chemical structure of 6β-Hydroxyipolamiide makes it an attractive scaffold for chemical biology and drug discovery. nih.govresearchgate.net Structural modifications of the iridoid core or its glycosidic moiety could generate a library of new compounds. researchgate.net These derivatives could then be screened to identify molecules with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Furthermore, 6β-Hydroxyipolamiide could be developed into a chemical probe to investigate specific biological processes or protein targets. By attaching fluorescent tags or affinity labels, researchers could use this molecule to study its interactions within cells, helping to elucidate its mechanism of action and identify its molecular targets. This approach would not only advance our understanding of the compound's biological function but also open avenues for the development of new therapeutic agents based on its scaffold. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.